molecular formula C10H9NO3S B2430428 Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate CAS No. 1807537-62-7

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate

Cat. No. B2430428
M. Wt: 223.25
InChI Key: BXGQNSVANNMRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is a useful reagent for organic synthesis . It is used as a pharmaceutical and organic intermediate .


Molecular Structure Analysis

The molecular formula of Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is C10H9NO3S . The SMILES string representation is CCOC(=O)c1cc(on1)-c2cccs2 .


Physical And Chemical Properties Analysis

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is a solid . It has a molecular weight of 223.25 .

Scientific Research Applications

Synthesis and Antitumor Activity

A novel compound closely related to Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate was synthesized and shown to have significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. This highlights the potential of such compounds in cancer research and treatment (Gomha, Muhammad, & Edrees, 2017).

Methodology in Synthesis of Functionalized Compounds

Research demonstrates efficient synthesis methods for compounds similar to Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate. These methodologies are crucial in developing novel compounds for various applications, including medicinal chemistry (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

Crystal Structure Analysis

The crystal structure of compounds related to Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate has been analyzed, providing insights into their molecular configurations. Such studies are fundamental for understanding the properties and potential applications of these compounds (Marjani, 2013).

Tuberculostatic Activity

Structural analogs of Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate have been synthesized and evaluated for tuberculostatic activity. This indicates their potential use in the treatment of tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

properties

IUPAC Name

ethyl 5-thiophen-2-yl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)9-11-6-7(14-9)8-4-3-5-15-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGQNSVANNMRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate

Citations

For This Compound
1
Citations
C Bracken, M Baumann - The Journal of Organic Chemistry, 2020 - ACS Publications
A continuous flow process is presented, which directly converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. This results in the first reported …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.